benzyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate
Description
Benzyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-fluorophenyl substituent at the N1 position, a ketone group at the C4 position, and a benzyl ester-linked acetate moiety at the C5 position.
Properties
Molecular Formula |
C20H15FN4O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
benzyl 2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate |
InChI |
InChI=1S/C20H15FN4O3/c21-15-6-8-16(9-7-15)25-19-17(10-23-25)20(27)24(13-22-19)11-18(26)28-12-14-4-2-1-3-5-14/h1-10,13H,11-12H2 |
InChI Key |
PLKYPPSBOTYYFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final esterification step to form the benzyl acetate derivative is typically carried out using benzyl alcohol and an acid catalyst.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolo[3,4-d]pyrimidine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-d]pyrimidine ring, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, each with potential unique biological activities.
Scientific Research Applications
Benzyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents, core heterocycles, and ester/amide linkages, impacting physicochemical properties and biological activity. Key comparisons include:
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations
Substituent Effects: The 4-fluorophenyl group is a common motif (target compound, VI151, VI152, and others) and is associated with enhanced binding to hydrophobic pockets in enzyme active sites . Ester vs.
Core Heterocycle Modifications :
- Replacement of the pyrazolo[3,4-d]pyrimidine core with furo[2,3-b]pyridine (VI152) or pyrazolo[1,5-a]pyrazine () alters electron distribution and hydrogen-bonding capacity, which may shift target selectivity .
Biological Implications: Hydroxyl Groups: Analogs like 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-pyrazolo[3,4-d]pyrimidinone exhibit improved solubility due to the hydroxyl group, contrasting with the target compound’s ester . Trifluoromethyl Groups: VI151’s trifluoromethyl group enhances metabolic stability, a feature absent in the target compound .
Biological Activity
Benzyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate is a compound of interest due to its structural characteristics and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The inclusion of a 4-fluorophenyl group enhances its pharmacological profile. The molecular formula is with a molecular weight of approximately 315.32 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit inhibitory effects on EGFR (Epidermal Growth Factor Receptor) tyrosine kinases, which are critical in cancer progression.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- In vitro Studies : Compounds within the same structural family were tested against the NCI 60 cancer cell line panel. Notably, some derivatives showed GI50 values ranging from to , indicating potent anticancer activity .
- EGFR Inhibition : The compound has been linked to effective inhibition of EGFR with IC50 values reported as low as , highlighting its potential as an anticancer agent targeting resistant tumors .
Anti-inflammatory Effects
Pyrazolo[3,4-d]pyrimidine derivatives have also been noted for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and various cytokines involved in the inflammatory response.
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
